
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide, also known as AEM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. AEM belongs to the family of isothiazole derivatives, which have been reported to have various biological activities.
Mechanism Of Action
The mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is not fully understood. However, it has been reported that 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biochemical and physiological effects. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has several advantages for lab experiments. Firstly, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is a synthetic compound that can be easily synthesized in large quantities with high purity. Secondly, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, there are also limitations for lab experiments with 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. Firstly, the mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is not fully understood, which limits its potential applications. Secondly, the pharmacokinetics and pharmacodynamics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide are not well characterized, which limits its potential for clinical use.
Future Directions
There are several future directions for research on 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. Firstly, the mechanism of action of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide needs to be further elucidated to understand its potential applications. Secondly, the pharmacokinetics and pharmacodynamics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide need to be characterized to determine its potential for clinical use. Thirdly, the synergistic effects of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with other anticancer agents need to be investigated to enhance its therapeutic efficacy. Lastly, the development of novel derivatives of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with improved bioactivity and pharmacokinetic properties is a promising direction for future research.
Conclusion
In conclusion, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. However, the mechanism of action and pharmacokinetics of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide need to be further elucidated to determine its potential for clinical use. The development of novel derivatives of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide with improved bioactivity and pharmacokinetic properties is a promising direction for future research.
Synthesis Methods
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can be synthesized by reacting 2-bromo-N-butyl-N-methylisothiazole-3-carboxamide with ethylamine and then with 4-aminobenzoic acid. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to obtain 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide. The purity of 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide can be confirmed by various techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been reported to have various biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-amino-5-N-butyl-3-N-ethyl-5-N-methyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-6-7-16(3)12(18)10-8(13)9(15-19-10)11(17)14-5-2/h4-7,13H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCRIQVSQHBRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(C(=NS1)C(=O)NCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N5-butyl-N3-ethyl-N5-methylisothiazole-3,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

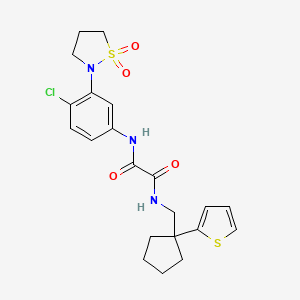
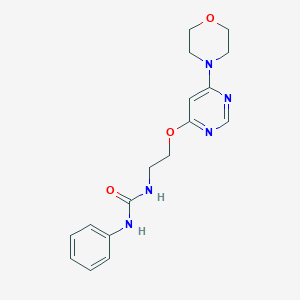

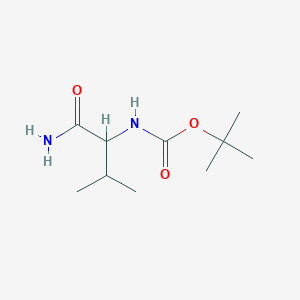
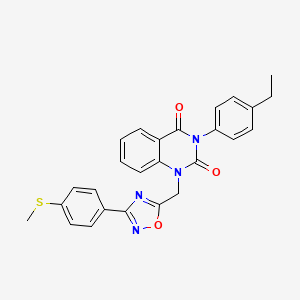
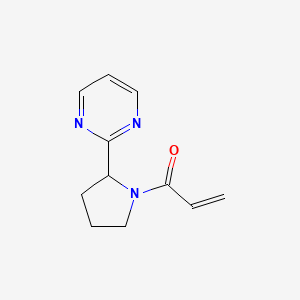

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)